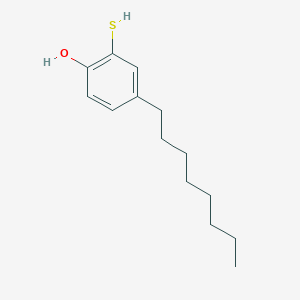

4-Octyl-2-sulfanylphenol

Description

Properties

CAS No. |

60774-10-9 |

|---|---|

Molecular Formula |

C14H22OS |

Molecular Weight |

238.39 g/mol |

IUPAC Name |

4-octyl-2-sulfanylphenol |

InChI |

InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-12-9-10-13(15)14(16)11-12/h9-11,15-16H,2-8H2,1H3 |

InChI Key |

RCNWQPQABQHXSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)S |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways Involving 4 Octyl 2 Sulfanylphenol

Mechanistic Studies of C-S Bond Formation Reactions

The synthesis of 4-Octyl-2-sulfanylphenol itself involves the formation of a carbon-sulfur bond on an aromatic ring. While direct studies on this specific molecule are not prevalent, the mechanisms can be inferred from established methods for thiophenol synthesis. Transition-metal-catalyzed cross-coupling reactions are a common strategy. For instance, a palladium-catalyzed reaction between an aryl halide (like 2-bromo-4-octylphenol) and a sulfur source would likely proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Ligand Exchange: A sulfur-containing nucleophile displaces a ligand on the palladium center.

Reductive Elimination: The aryl and sulfanyl (B85325) groups are eliminated from the palladium center, forming the C-S bond and regenerating the Pd(0) catalyst.

Another potential pathway, particularly in the absence of a metal catalyst, is a nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring and the ring is activated by electron-withdrawing groups. However, for an electron-rich system like 4-octylphenol (B30498), this is less likely.

Radical-mediated C-S bond formation is also a possibility. For example, a photocatalyzed reaction could involve the generation of a thiyl radical which then adds to a diazonium salt derived from 4-octyl-2-aminophenol. Studies on similar systems have shown that the reaction can proceed via an electron transfer process, with rate constants for electron transfer being on the order of 1.69 x 10⁹ M⁻¹s⁻¹. nih.gov

Investigation of Electrophilic and Nucleophilic Substitution Reactions at Aromatic and Aliphatic Centers

The dual functionality of 4-Octyl-2-sulfanylphenol allows it to participate in both electrophilic and nucleophilic substitution reactions.

At the Aromatic Center: The benzene (B151609) ring is activated towards electrophilic aromatic substitution (EAS) by all three substituents. wikipedia.org The hydroxyl (-OH) group is a strong activating, ortho-, para-directing group. The sulfanyl (-SH) group is also activating and ortho-, para-directing. The octyl (-C₈H₁₇) group is a weak activating, ortho-, para-directing group. The combined effect of these groups makes the aromatic ring highly nucleophilic. Electrophilic attack will preferentially occur at the positions ortho and para to the powerful hydroxyl group (positions 3, 5, and 6). Position 6 is ortho to both the -OH and -SH groups, making it a highly likely site for substitution, steric hindrance permitting. Position 3 is ortho to the -OH and meta to the -SH, while position 5 is para to the -OH and meta to the -SH.

The mechanism for EAS proceeds via a two-step pathway:

Attack of the π-electron system of the aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore aromaticity. masterorganicchemistry.com

At Aliphatic Centers (via the Sulfanyl Group): The sulfanyl group, particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile. libretexts.org It can readily participate in nucleophilic substitution reactions at saturated (sp³-hybridized) carbon centers. This allows for the alkylation of the sulfur atom, forming a thioether.

Bimolecular Nucleophilic Substitution (SN2) Processes

The thiolate anion of 4-Octyl-2-sulfanylphenol is an excellent nucleophile for SN2 reactions. chemistrysteps.com This is attributed to the high polarizability and relatively low electronegativity of sulfur compared to oxygen. libretexts.org In an SN2 reaction, the thiolate will attack an electrophilic carbon center (e.g., in an alkyl halide) in a single, concerted step. wikipedia.org

The mechanism is characterized by:

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. chemicalnote.com

Pentacoordinate Transition State: A transient state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group. pharmaguideline.com

Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, its configuration is inverted. libretexts.org

The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the thiolate and the alkyl halide substrate. wikipedia.org

Rate = k[RS⁻][R'X]

The nucleophilic strength of thiophenolates has been quantified, and they are generally considered strong nucleophiles suitable for efficient SN2 reactions. acs.org

| Thiophenolate Derivative | Substituent | k (M⁻¹s⁻¹) |

|---|---|---|

| 4-Methoxythiophenolate | -OCH₃ | 1.29 x 10⁵ |

| 4-Methylthiophenolate | -CH₃ | 5.89 x 10⁴ |

| Thiophenolate | -H | 1.82 x 10⁴ |

| 4-Chlorothiophenolate | -Cl | 2.75 x 10³ |

Data adapted from studies on substituted thiophenolates to illustrate electronic effects on nucleophilicity. acs.org

Oxidative and Reductive Transformation Pathways of Thiol and Phenol (B47542) Moetieis

Both the thiol and phenol groups are susceptible to oxidation, while the disulfide resulting from thiol oxidation can be reduced.

Oxidative Pathways:

Thiol Oxidation: The sulfanyl group is easily oxidized. Mild oxidizing agents (like I₂, air, or H₂O₂) typically convert thiols to disulfides via a radical or ionic mechanism. This involves the formation of a thiyl radical (RS•) intermediate which then dimerizes. rsc.org Stronger oxidizing agents (e.g., KMnO₄, HNO₃) can further oxidize the sulfur to form sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H). chemistrysteps.com

Phenol Oxidation: The phenol moiety can also be oxidized. The reaction often proceeds via a one-electron transfer to form a phenoxyl radical. acs.org This radical is resonance-stabilized. Depending on the oxidant and reaction conditions, the final products can be benzoquinones or polymeric materials resulting from radical coupling. nih.gov In the case of 4-Octyl-2-sulfanylphenol, oxidation could lead to complex products involving both the phenol and thiol groups.

Reductive Pathways: The most common reductive transformation for this class of compounds is the reduction of the disulfide dimer back to the thiol. This can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or phosphines. The mechanism typically involves nucleophilic attack of the reducing agent on the sulfur-sulfur bond, followed by protonation to yield two equivalents of the thiol.

Identification and Characterization of Reaction Intermediates and Transition States

Electrophilic Aromatic Substitution: The key intermediate is the arenium ion (sigma complex) . This is a cyclohexadienyl cation with the electrophile attached to an sp³-hybridized carbon. The positive charge is delocalized across the remaining sp²-hybridized carbons of the ring, with significant contributions from the ortho and para positions relative to the point of attack. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for the first step.

SN2 Reactions: The reaction proceeds through a pentacoordinate transition state . researchgate.net In this state, the central carbon atom is bonded to five groups: the three non-reacting substituents, the incoming nucleophile (the thiolate), and the departing leaving group. This transition state has a trigonal bipyramidal geometry. Computational studies on similar reactions have been used to calculate the energies and structures of these transition states. acs.org

Radical Reactions: Oxidative processes involving either the phenol or thiol can generate phenoxyl or thiyl radicals , respectively. These open-shell species are key intermediates. They can be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org For example, in electrochemical C-S bond formation, the detection of sulfur-centered radicals by EPR has been used to support a radical-based mechanism. rsc.org

Kinetic Studies for Reaction Rate Determination and Mechanism Validation

Kinetic studies provide quantitative data to support proposed reaction mechanisms. For 4-Octyl-2-sulfanylphenol, the rates of its various reactions would be influenced by the electronic and steric properties of its substituents.

Electrophilic Aromatic Substitution: The rate of EAS would be significantly enhanced by the strong electron-donating nature of the hydroxyl group and, to a lesser extent, the sulfanyl and octyl groups. Kinetic studies on the bromination of substituted phenols have shown that electron-donating groups accelerate the reaction, with second-order rate constants for the reaction of HOBr with phenoxide ions spanning several orders of magnitude depending on the substituent. nih.gov For example, the rate constant for 4-methylphenol is approximately 2.1 x 10⁸ M⁻¹s⁻¹, while for the deactivated 2,4,6-trichlorophenol (B30397) it is 1.4 x 10³ M⁻¹s⁻¹. nih.gov

Nucleophilic Substitution: The rate of SN2 reactions involving the thiolate of 4-Octyl-2-sulfanylphenol would be governed by its nucleophilicity. The nucleophilicity of substituted thiophenolates has been systematically studied and correlated using the Mayr-Patz equation (log k = sN(N + E)). acs.org This allows for the prediction of reaction rates with various electrophiles. Brønsted analysis, which correlates the reaction rate with the pKa of the nucleophile, often shows a linear relationship for a series of related nucleophiles, providing insight into the transition state. nih.gov

| Reaction Type | Reactant | Parameter | Value/Range | Significance |

|---|---|---|---|---|

| EAS (OH Oxidation) | Substituted Phenols | kOH (M⁻¹s⁻¹) | 10⁹ - 10¹⁰ | Indicates very fast reaction with hydroxyl radicals. mdpi.com |

| SNAr | Thiolate Nucleophiles | βnuc (Brønsted) | ~0.4 | Suggests a significant degree of bond formation in the transition state. nih.gov |

| SN2 | Thiophenolates | N (Mayr Parameter) | 15 - 20 | Quantifies high nucleophilicity. acs.org |

This table presents typical kinetic data for reactions involving phenol and thiophenol derivatives, which can be used to estimate the reactivity of 4-Octyl-2-sulfanylphenol.

By analyzing these kinetic parameters, mechanisms can be validated. For instance, a second-order rate law would support an SN2 mechanism for sulfur alkylation, while Hammett plots correlating reaction rates with substituent constants can elucidate the electronic demands of the transition state in electrophilic aromatic substitution. researchgate.net

Derivatization, Functionalization, and Structural Modification of 4 Octyl 2 Sulfanylphenol

Functionalization at the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site for derivatization, enabling significant alterations to the molecule's characteristics.

Etherification and Esterification Reactions

Etherification of the phenolic hydroxyl group is a common method to mask its acidic properties and increase the lipophilicity of the molecule. The Williamson ether synthesis is a classic and efficient method for this transformation. The reaction proceeds via the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes an S_N2 reaction with an alkyl halide. Careful selection of the base is crucial to ensure selective deprotonation of the more acidic phenolic proton over the thiol proton.

A general procedure involves treating 4-Octyl-2-sulfanylphenol with a base like potassium carbonate in a polar aprotic solvent such as acetonitrile, followed by the addition of an alkyl halide.

| Reactant 1 | Reactant 2 | Base / Solvent | Product | Representative Yield (%) |

|---|---|---|---|---|

| 4-Octyl-2-sulfanylphenol | Methyl Iodide | K₂CO₃ / Acetonitrile | 1-Methoxy-4-octyl-2-sulfanylbenzene | 85 - 95 |

| 4-Octyl-2-sulfanylphenol | Benzyl (B1604629) Bromide | K₂CO₃ / DMF | 1-(Benzyloxy)-4-octyl-2-sulfanylbenzene | 80 - 92 |

Esterification of the phenolic hydroxyl group introduces an ester functionality, which can modify the compound's polarity and potentially serve as a prodrug that can be hydrolyzed in vivo. The Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, is one approach. However, for phenols, higher yields are often obtained by using more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine.

| Reactant 1 | Reactant 2 | Method | Product | Representative Yield (%) |

|---|---|---|---|---|

| 4-Octyl-2-sulfanylphenol | Acetic Acid | H₂SO₄ (cat.), Toluene, reflux | 4-Octyl-2-sulfanylphenyl acetate | 50 - 65 |

| 4-Octyl-2-sulfanylphenol | Acetyl Chloride | Pyridine, CH₂Cl₂ | 4-Octyl-2-sulfanylphenyl acetate | 90 - 98 |

Synthesis of Phenolic Conjugates

The phenolic hydroxyl group serves as a convenient point of attachment for conjugating 4-Octyl-2-sulfanylphenol to larger molecules, such as proteins. Such conjugation can impart novel biological properties or enhance existing ones. nih.gov The formation of these covalent adducts can be achieved through several methods, including free radical mediated grafting, enzyme-catalyzed reactions, and the use of chemical coupling agents. nih.gov For instance, the phenol can be oxidized to a reactive quinone species, which can then react with nucleophilic residues on a protein surface, such as the side chains of lysine or cysteine. nih.gov The resulting conjugates can be characterized by various spectroscopic and electrophoretic techniques to confirm the covalent linkage. nih.gov

Functionalization at the Sulfanyl (B85325) Group

The sulfanyl group is a highly reactive nucleophile and is susceptible to oxidation, making it a versatile handle for a range of chemical transformations.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the sulfanyl group can be selectively oxidized to two higher oxidation states: sulfoxide (B87167) and sulfone. This transformation significantly increases the polarity of the molecule. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction stoichiometry.

To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide in acetic acid at room temperature.

To Sulfone: Further oxidation to the sulfone requires stronger oxidizing conditions, such as an excess of hydrogen peroxide at elevated temperatures or the use of more potent oxidants.

| Starting Material | Oxidizing Agent (equiv.) | Product | Representative Conditions | Representative Yield (%) |

|---|---|---|---|---|

| 4-Octyl-2-sulfanylphenol | H₂O₂ (1.1) | 4-Octyl-2-sulfinylphenol | Acetic Acid, 25°C | 88 - 95 |

| 4-Octyl-2-sulfanylphenol | H₂O₂ (2.2) | 4-Octyl-2-sulfonylphenol | Acetic Acid, 70°C | 80 - 90 |

Alkylation and Arylation to Form Thioethers and Disulfides

S-Alkylation and S-Arylation: The sulfanyl group can be readily deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can react with alkyl or aryl halides in an S_N2 or S_NAr reaction, respectively, to form thioethers. This is a highly efficient method for carbon-sulfur bond formation.

Disulfide Formation: Thiols can undergo oxidative coupling to form disulfides. This can be achieved with a variety of mild oxidizing agents, such as iodine in the presence of a base, or simply by exposure to air, particularly in a basic medium.

| Reaction Type | Reactant | Reagent(s) | Product | Representative Yield (%) |

|---|---|---|---|---|

| S-Alkylation | Ethyl Bromide | K₂CO₃, Acetone | 2-(Ethylsulfanyl)-4-octylphenol | > 95 |

| Disulfide Formation | - | I₂, Et₃N, CH₂Cl₂ | 1,2-Bis(2-hydroxy-5-octylphenyl) disulfide | > 90 |

Thiol-Ene and Thiol-Yne Click Reactions

The sulfanyl group is an excellent participant in "click" chemistry, most notably the thiol-ene and thiol-yne reactions. These reactions are characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups.

Thiol-Ene Reaction: This reaction involves the radical-initiated addition of the S-H bond across a carbon-carbon double bond. The reaction typically proceeds in an anti-Markovnikov fashion and can be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation.

Thiol-Yne Reaction: In a similar vein, the thiol-yne reaction is the addition of a thiol to an alkyne. This reaction can also be initiated by radicals and often proceeds with the addition of two thiol molecules to the alkyne, resulting in a dithioacetal product.

| Reaction Type | Reactant | Initiator / Conditions | Product | Representative Yield (%) |

|---|---|---|---|---|

| Thiol-Ene | 1-Hexene | AIBN, Toluene, 70°C | 2-(Hexylsulfanyl)-4-octylphenol | > 95 |

| Thiol-Yne | Phenylacetylene | AIBN, Toluene, 70°C | 2-((1,2-diphenylethyl)dithio)-4-octylphenol (from double addition) | > 90 |

Aromatic Functionalization of the Benzene (B151609) Ring

The benzene ring of 4-Octyl-2-sulfanylphenol is activated towards electrophilic attack by the electron-donating hydroxyl and, to a lesser extent, the sulfanyl group. The interplay of these activating groups, along with the steric hindrance imposed by the octyl and sulfanyl groups, governs the regiochemical outcome of aromatic functionalization reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for introducing a wide range of functional groups onto an aromatic ring. wikipedia.org In the case of 4-Octyl-2-sulfanylphenol, the hydroxyl and sulfanyl groups are ortho, para-directing activators. However, the para position to the hydroxyl group is already occupied by the octyl group. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the hydroxyl and sulfanyl groups.

The regioselectivity of EAS reactions on substituted phenols is influenced by both electronic and steric factors. The hydroxyl group is a stronger activating group than the sulfanyl group, and thus, substitution is expected to be primarily directed to the positions ortho to the hydroxyl group. However, one of these positions is already substituted with the sulfanyl group. The remaining ortho position (C6) and the position ortho to the sulfanyl group (C3) are potential sites for electrophilic attack. The bulky octyl group at the para position can also exert steric hindrance, potentially influencing the accessibility of the adjacent positions to incoming electrophiles.

Typical EAS reactions that could be applied to 4-Octyl-2-sulfanylphenol include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific reaction conditions would need to be carefully controlled to achieve the desired regioselectivity and to avoid potential side reactions, such as oxidation of the sulfanyl group.

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on 4-Octyl-2-sulfanylphenol

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | 4-Octyl-6-nitro-2-sulfanylphenol |

| Br₂/FeBr₃ | 6-Bromo-4-octyl-2-sulfanylphenol |

| SO₃/H₂SO₄ | 5-Octyl-3-sulfanylphenol-2-sulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 6-Alkyl-4-octyl-2-sulfanylphenol |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 6-Acyl-4-octyl-2-sulfanylphenol |

Note: The predicted outcomes are based on general principles of electrophilic aromatic substitution and may vary depending on specific reaction conditions.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org Both the hydroxyl and sulfanyl groups, particularly after deprotonation to their corresponding anions, can act as directing groups.

In the case of 4-Octyl-2-sulfanylphenol, treatment with a strong base like n-butyllithium would likely lead to deprotonation of both the phenolic and thiophenolic protons, forming a dianion. The resulting lithiated species can then react with various electrophiles to introduce substituents at specific positions. The relative directing ability of the -O⁻ and -S⁻ groups would determine the primary site of metalation. Generally, the hydroxyl group is a stronger directing group than the sulfanyl group. Therefore, lithiation is expected to occur preferentially at the C6 position, ortho to the hydroxyl group.

Table 2: Potential Electrophiles for Quenching in Directed Ortho-Metalation of 4-Octyl-2-sulfanylphenol

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| R-X (Alkyl halide) | Alkyl group |

| R₃SiCl | Trialkylsilyl group |

Synthesis of Poly-substituted Sulfanylphenol Derivatives

The synthesis of poly-substituted sulfanylphenol derivatives can be achieved through a combination of the methods described above. By employing a sequence of electrophilic aromatic substitution and directed ortho-metalation reactions, it is possible to introduce multiple functional groups onto the benzene ring of 4-Octyl-2-sulfanylphenol with a high degree of regiochemical control.

For instance, an initial electrophilic substitution reaction could be used to introduce a substituent at the C6 position. Subsequent protection of the hydroxyl and sulfanyl groups, followed by a DoM reaction directed by a different group, could then be employed to introduce a second substituent at another specific position. The choice of protecting groups and the sequence of reactions would be crucial for the successful synthesis of the desired poly-substituted derivative.

Ring-Closing and Cyclization Reactions to Form Fused Heterocycles (e.g., Phenoxathiins)

The presence of the ortho-disposed hydroxyl and sulfanyl groups in 4-Octyl-2-sulfanylphenol provides an ideal scaffold for the synthesis of fused heterocyclic compounds, such as phenoxathiins. Phenoxathiins are a class of sulfur- and oxygen-containing heterocycles with various applications in materials science and medicinal chemistry.

The synthesis of a phenoxathiin ring system from a 2-sulfanylphenol derivative typically involves a cyclization reaction that forms a new C-S and C-O bond. One common approach is the reaction of the 2-sulfanylphenol with a suitable dielectrophile. Alternatively, intramolecular cyclization reactions can be employed. For example, an oxidative cyclization could be used to form the phenoxathiin ring. nih.govrsc.orgnih.gov

Another strategy involves the reaction of a 2-halophenol with a thiophenol in the presence of a base and a copper catalyst (Ullmann condensation). While this is an intermolecular reaction, it highlights a common method for forming the C-S bond in such systems. For 4-Octyl-2-sulfanylphenol, an intramolecular version could be envisioned if a suitable leaving group is introduced at the C6 position.

Advanced Spectroscopic and Characterization Methodologies for 4 Octyl 2 Sulfanylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-Octyl-2-sulfanylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular environment of individual atoms.

One-dimensional ¹H and ¹³C NMR are fundamental for establishing the core structure of 4-Octyl-2-sulfanylphenol. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

In a typical ¹H NMR spectrum of 4-Octyl-2-sulfanylphenol, distinct signals corresponding to the aromatic protons, the protons of the octyl chain, the phenolic hydroxyl proton, and the sulfanyl (B85325) proton would be observed. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and sulfanyl groups and the electron-donating nature of the octyl group. The multiplicity of these signals, governed by spin-spin coupling, provides information about the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom in a unique electronic environment. The chemical shifts of the aromatic carbons are indicative of the presence of the hydroxyl, sulfanyl, and octyl substituents. The signals for the eight carbon atoms of the octyl chain would appear in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for 4-Octyl-2-sulfanylphenol Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | d | 1H | Ar-H |

| 6.90 | dd | 1H | Ar-H |

| 6.75 | d | 1H | Ar-H |

| 5.40 | s | 1H | OH |

| 3.60 | s | 1H | SH |

| 2.55 | t | 2H | Ar-CH₂ |

| 1.58 | m | 2H | CH₂ |

| 1.30-1.25 | m | 10H | (CH₂)₅ |

| 0.88 | t | 3H | CH₃ |

Table 2: Hypothetical ¹³C NMR Data for 4-Octyl-2-sulfanylphenol Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-OH |

| 138.5 | C-octyl |

| 130.0 | Ar-CH |

| 121.0 | Ar-CH |

| 118.0 | C-SH |

| 115.5 | Ar-CH |

| 35.5 | Ar-CH₂ |

| 31.9 | CH₂ |

| 31.5 | CH₂ |

| 29.5 | CH₂ |

| 29.3 | CH₂ |

| 29.2 | CH₂ |

| 22.7 | CH₂ |

| 14.1 | CH₃ |

Two-dimensional (2D) NMR techniques are powerful for confirming the assignments made from 1D NMR and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity of protons within a spin system. For 4-Octyl-2-sulfanylphenol, COSY would confirm the connectivity of the protons within the octyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). This technique is invaluable for establishing the connectivity between different functional groups. For instance, it can show correlations between the protons of the methylene (B1212753) group attached to the aromatic ring and the aromatic carbons, confirming the position of the octyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a relatively rigid molecule like 4-Octyl-2-sulfanylphenol, it can be useful for determining the preferred conformation of the octyl chain in derivatives or in complex environments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of 4-Octyl-2-sulfanylphenol. The experimentally determined exact mass is compared to the calculated mass for the expected molecular formula (C₁₄H₂₂OS).

Table 3: Hypothetical HRMS Data for 4-Octyl-2-sulfanylphenol

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 239.1464 | 239.1461 |

| [M-H]⁻ | 237.1319 | 237.1322 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For phenolic compounds, common fragmentation patterns involve losses of small neutral molecules. researchgate.net The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the aromatic ring.

Table 4: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of 4-Octyl-2-sulfanylphenol

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

| 239.1 | 221.1 | H₂O |

| 239.1 | 205.1 | H₂S |

| 239.1 | 127.1 | C₈H₁₆ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of 4-Octyl-2-sulfanylphenol would show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the S-H stretch of the sulfanyl group (a weaker band around 2550-2600 cm⁻¹), C-H stretches of the aromatic ring and the octyl chain (around 2850-3100 cm⁻¹), and C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the Raman spectrum of 4-Octyl-2-sulfanylphenol, the S-H stretching vibration and the symmetric breathing mode of the aromatic ring would be expected to show strong signals.

Table 5: Hypothetical Vibrational Spectroscopy Data for 4-Octyl-2-sulfanylphenol

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch | 3400 (broad) | - |

| Aromatic C-H stretch | 3050 | 3055 |

| Aliphatic C-H stretch | 2925, 2855 | 2930, 2860 |

| S-H stretch | 2570 | 2575 |

| Aromatic C=C stretch | 1600, 1500 | 1605, 1505 |

Characterization of Functional Groups

The identification and characterization of the functional groups within 4-Octyl-2-sulfanylphenol, namely the hydroxyl (-OH), sulfanyl (-SH), octyl (-C8H17), and the substituted benzene ring, are achieved through a combination of spectroscopic methods. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are principal among these techniques.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds.

Hydroxyl (-OH) and Sulfanyl (-SH) Groups: The hydroxyl group typically exhibits a broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations. The broadness is often due to hydrogen bonding. The S-H stretching vibration of the sulfanyl group is expected to appear as a weaker and sharper band in the range of 2550-2600 cm⁻¹.

Aromatic C-H and C=C Bonds: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 650-900 cm⁻¹ range.

Aliphatic C-H Bonds: The octyl group will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

While no specific IR or Raman spectra for 4-Octyl-2-sulfanylphenol are publicly available, data for the closely related compound 4-n-octylphenol shows characteristic peaks that support these expected ranges. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 4-Octyl-2-sulfanylphenol, distinct signals are expected for each type of proton. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The sulfanyl -SH proton would also be a singlet, typically found in the 3-4 ppm range. The aromatic protons would appear in the 6.5-8.0 ppm region, and their splitting pattern would reveal their relative positions on the ring. The protons of the octyl chain would produce a series of signals in the aliphatic region (0.8-2.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom attached to the hydroxyl group would be found in the 150-160 ppm range, while the carbon bonded to the sulfanyl group would be shifted upfield. The other aromatic carbons would resonate in the 115-140 ppm region. The eight carbons of the octyl chain would give rise to a set of signals in the 14-40 ppm range.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 4-Octyl-2-sulfanylphenol based on standard correlation charts and data for analogous compounds.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Phenolic -OH | Variable, broad singlet | - |

| Sulfanyl -SH | ~3.0-4.0 (singlet) | - |

| Aromatic C-H | ~6.5-8.0 | ~115-140 |

| C-OH (aromatic) | - | ~150-160 |

| C-SH (aromatic) | - | ~120-130 |

| Octyl Chain (-CH₂-) | ~1.2-2.6 | ~22-35 |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-Octyl-2-sulfanylphenol, which is expected to be a solid at room temperature, single-crystal XRD could provide a wealth of structural information.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted beams, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of every atom within the molecule.

From an XRD analysis of 4-Octyl-2-sulfanylphenol, one could determine:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-S, O-H, S-H) and angles would confirm the molecular geometry.

Conformation: The orientation of the octyl chain relative to the phenol (B47542) ring and the conformation of the sulfanyl group could be established.

Intermolecular interactions: Crucially, XRD reveals how molecules pack in the solid state. This includes identifying hydrogen bonds (e.g., between the hydroxyl and sulfanyl groups of neighboring molecules) and van der Waals interactions, which govern the material's bulk properties.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides insights into the electronic structure of a molecule and the transitions between its electronic energy levels.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of 4-Octyl-2-sulfanylphenol is expected to be dominated by π → π* transitions within the substituted benzene ring. Phenol itself exhibits absorption maxima around 270-280 nm. omlc.org The presence of the electron-donating hydroxyl, sulfanyl, and alkyl groups is expected to cause a bathochromic (red) shift in these absorption bands. Computational studies on substituted phenols have shown that both TD-DFT and CCSD-EOM methods can accurately predict the spectral shifts caused by substitution. nih.gov

A study on a neodymium complex involving octylphenol (B599344) poly(ethylene glycol)ether also utilized absorption spectroscopy to characterize the system, indicating the utility of this technique for analyzing molecules containing an octylphenol moiety. rsc.org

Fluorescence Emission Spectroscopy

Phenolic compounds are known to be fluorescent. mdpi.com Phenol has an emission peak at approximately 300 nm when excited around 273 nm. aatbio.com Following absorption of a photon, the excited 4-Octyl-2-sulfanylphenol molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength.

The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as the polarity of the solvent and the presence of hydrogen bonding. The introduction of the sulfanyl group, which contains a heavier sulfur atom, may influence the fluorescence properties through enhanced intersystem crossing, potentially leading to phosphorescence or a lower fluorescence quantum yield compared to 4-octylphenol (B30498).

The following table outlines the expected electronic spectroscopic properties for 4-Octyl-2-sulfanylphenol based on data for phenol and other substituted phenols.

| Spectroscopic Parameter | Expected Value/Range | Electronic Transition |

| Absorption Maximum (λmax) | ~275-290 nm | π → π* |

| Molar Absorptivity (ε) | ~1500-3000 M⁻¹cm⁻¹ | - |

| Emission Maximum (λem) | ~300-320 nm | - |

Computational and Theoretical Chemistry Studies of 4 Octyl 2 Sulfanylphenol

Density Functional Theory (DFT) Calculations

There is no available data in the public scientific literature regarding DFT calculations specifically performed on 4-Octyl-2-sulfanylphenol.

Geometric Optimization and Conformational Analysis

No published studies were found detailing the geometric optimization or conformational analysis of 4-Octyl-2-sulfanylphenol.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

There are no available research findings on the electronic structure, including HOMO-LUMO gap and molecular electrostatic potential, of 4-Octyl-2-sulfanylphenol.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (such as IR, Raman, or NMR spectra) of 4-Octyl-2-sulfanylphenol have been found in the literature.

Reaction Mechanism Elucidation and Transition State Calculations

Research on the elucidation of reaction mechanisms or transition state calculations involving 4-Octyl-2-sulfanylphenol is not currently available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No published research was identified that employs Molecular Dynamics simulations to study the dynamic behavior and intermolecular interactions of 4-Octyl-2-sulfanylphenol.

Advanced Quantum Chemical Methods for High-Accuracy Calculations

There is no evidence of the application of advanced quantum chemical methods for high-accuracy calculations on 4-Octyl-2-sulfanylphenol in the current body of scientific literature.

Force Field Development for Classical Simulations of 4-Octyl-2-sulfanylphenol

The development of accurate force fields is a critical prerequisite for conducting meaningful classical molecular dynamics (MD) simulations of 4-Octyl-2-sulfanylphenol. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For organic molecules like 4-Octyl-2-sulfanylphenol, these parameters are essential for accurately modeling the intramolecular and intermolecular interactions that govern the compound's behavior in various environments. The development process for a novel molecule typically involves a combination of quantum mechanical (QM) calculations and fitting to experimental data where available.

General-purpose force fields such as the Generalized AMBER Force Field (GAFF) are often used as a starting point for parameterizing new organic molecules. mdpi.com GAFF is designed to be compatible with the AMBER force fields and can cover a wide range of organic molecules made up of C, N, O, H, S, P, F, Cl, Br, and I. mdpi.com The process of developing a specific force field for 4-Octyl-2-sulfanylphenol would involve several key steps.

First, the equilibrium geometry of the molecule would be optimized using a high level of quantum mechanical theory, such as Hartree-Fock (HF) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31G*). nih.gov This provides a reference structure for the parameterization of bonded terms.

Next, partial atomic charges are assigned to each atom in the 4-Octyl-2-sulfanylphenol molecule. These charges are crucial for describing the electrostatic interactions. A common approach is to derive these charges from the electrostatic potential calculated by the QM method, using a fitting procedure such as the Restrained Electrostatic Potential (RESP) method.

The core of force field development lies in the parameterization of bonded and non-bonded interactions. These can be broken down into the following components:

Bond Stretching: The energy associated with the vibration of a covalent bond around its equilibrium length.

Angle Bending: The energy required to bend the angle between three bonded atoms.

Torsional (Dihedral) Angles: The energy profile associated with the rotation around a covalent bond.

Van der Waals Interactions: These describe the short-range repulsive and long-range attractive forces between atoms.

Electrostatic Interactions: These are calculated using the partial atomic charges and Coulomb's law.

To develop accurate torsional parameters, a series of QM calculations are performed where the dihedral angle of interest is systematically rotated, and the energy is calculated at each step. The resulting energy profile is then used to fit the parameters of the torsional term in the force field. This ensures that the classical simulation can reproduce the correct rotational energy barriers. nih.gov

The table below outlines the types of parameters that would need to be defined or validated for a force field for 4-Octyl-2-sulfanylphenol.

| Interaction Type | Atoms Involved | Parameters to be Determined |

| Bond Stretching | C-C, C-H, C-O, O-H, C-S, S-H | Equilibrium bond length (r₀), Force constant (k) |

| Angle Bending | C-C-C, C-C-H, H-C-H, C-C-O, C-O-H, C-C-S, C-S-H | Equilibrium angle (θ₀), Force constant (k) |

| Torsional Angles | C-C-C-C, H-C-C-H, C-C-O-H, C-C-S-H, etc. | Barrier height (Vn), Periodicity (n), Phase angle (γ) |

| Non-Bonded (VdW) | All atom pairs | Lennard-Jones parameters (ε, σ) |

| Non-Bonded (Elec.) | All atom pairs | Partial atomic charges (q) |

In some cases, a united-atom force field might be developed to reduce the computational cost of simulations. nih.gov In this approach, the hydrogen atoms of the alkyl side chain are unified with their adjacent carbon atoms. nih.gov This simplification reduces the number of particles in the system, allowing for longer simulation times or the study of larger systems. The parameters for these united atoms would be adapted from established united-atom force fields for alkanes. nih.gov

The final step in force field development is validation. This involves running MD simulations of 4-Octyl-2-sulfanylphenol and comparing the calculated properties with available experimental data or high-level QM calculations. Properties such as density, heat of vaporization, and conformational preferences would be assessed to ensure the force field provides a realistic representation of the molecule.

Coordination Chemistry and Ligand Properties of 4 Octyl 2 Sulfanylphenol

Chelation Behavior of the Sulfanyl (B85325) and Phenolic Hydroxyl Groups

The molecular structure of 4-Octyl-2-sulfanylphenol features a soft sulfur donor (sulfanyl group) and a hard oxygen donor (phenolic hydroxyl group) positioned ortho to each other on a benzene (B151609) ring. This arrangement is ideal for the formation of a stable five-membered chelate ring upon coordination with a metal ion. The deprotonation of the acidic phenolic proton and the thiol proton would create a dianionic bidentate ligand.

The chelation process is anticipated to involve the formation of a coordinate bond between the metal center and the sulfur and oxygen atoms. The octyl group at the para position to the hydroxyl group is sterically distant from the coordination site and is not expected to directly interfere with the chelation process. However, its lipophilic nature would significantly influence the solubility of both the free ligand and its metal complexes, favoring non-polar organic solvents.

Synthesis and Structural Characterization of Metal Complexes

While specific synthetic routes for metal complexes of 4-Octyl-2-sulfanylphenol are not documented in the provided search results, general methods for the synthesis of metal-thiolate and metal-phenoxide complexes can be inferred. Typically, the reaction of the ligand with a metal salt in a suitable solvent, often in the presence of a base to facilitate deprotonation of the hydroxyl and sulfanyl groups, would be a viable approach.

Coordination with Transition Metals

Transition metals, with their variable oxidation states and coordination geometries, are expected to form a diverse range of complexes with 4-Octyl-2-sulfanylphenol. The combination of a soft sulfur and a hard oxygen donor would make this ligand particularly interesting for studying the coordination preferences of different transition metals. For instance, borderline metal ions could be stabilized, and the electronic properties of the complexes could be tuned. However, no specific examples of transition metal complexes with this ligand are available in the searched literature.

Coordination with Main Group Metals

Similarly, the coordination chemistry of 4-Octyl-2-sulfanylphenol with main group metals is not described in the available literature. Based on the principles of coordination chemistry, main group metals are expected to form complexes, with the stability and structure depending on the specific metal's ionic radius, charge, and preferred coordination number.

Polydentate Ligand Design and Synthesis

The 4-Octyl-2-sulfanylphenol moiety could serve as a valuable building block for the design and synthesis of more complex polydentate ligands. For example, functionalization of the aromatic ring or modification of the octyl group could introduce additional donor atoms, leading to ligands with higher denticity and the ability to form more stable and intricate coordination compounds. No such derivatives or their complexes were found in the search results.

Spectroscopic Analysis of Metal-Ligand Bonding

The spectroscopic analysis of potential metal complexes of 4-Octyl-2-sulfanylphenol would be crucial for elucidating the nature of the metal-ligand bonding.

| Spectroscopic Technique | Expected Observations upon Coordination |

| Infrared (IR) Spectroscopy | A shift or disappearance of the O-H and S-H stretching vibrations would indicate deprotonation and coordination. New bands corresponding to M-O and M-S vibrations would appear in the far-IR region. |

| UV-Visible Spectroscopy | Shifts in the absorption bands corresponding to π-π* and n-π* transitions of the aromatic ring would be observed upon complexation, indicating electronic interactions between the metal and the ligand. |

| NMR Spectroscopy | Changes in the chemical shifts of the aromatic protons and the disappearance of the acidic proton signals would confirm coordination. |

Stability and Reactivity of Coordination Compounds

The stability of coordination compounds derived from 4-Octyl-2-sulfanylphenol would be influenced by several factors, including the nature of the metal ion, the pH of the solution, and the solvent. The formation of a five-membered chelate ring is expected to contribute significantly to the thermodynamic stability of the complexes (the chelate effect). The reactivity of these hypothetical complexes would depend on the lability of the metal-ligand bonds and the potential for redox activity at the metal center or the ligand. Without experimental data, any discussion on stability constants or specific reaction kinetics remains speculative.

Thermodynamic Stability Constants

No published data on the thermodynamic stability constants for metal complexes of 4-Octyl-2-sulfanylphenol were found. To determine these values, experimental studies involving techniques such as potentiometric or spectrophotometric titrations would be necessary. Such studies would yield formation constants (K) or stability constants (β) that quantify the equilibrium of the complex formation in solution.

Kinetic Lability Studies

Information regarding the kinetic lability of 4-Octyl-2-sulfanylphenol metal complexes is not present in the available literature. Kinetic studies, for instance, using stopped-flow or temperature-jump techniques, would be required to determine the rates of ligand exchange reactions and to classify the complexes as labile or inert.

Electronic and Magnetic Properties of 4-Octyl-2-sulfanylphenol Metal Complexes

A detailed analysis of the electronic and magnetic properties of metal complexes with 4-Octyl-2-sulfanylphenol is contingent on the synthesis and characterization of these compounds. Electronic properties, typically investigated using UV-Vis and other spectroscopic methods, would provide insights into the d-orbital splitting and charge transfer bands within the complexes. Magnetic susceptibility measurements would be essential to determine the magnetic moments of the complexes, which in turn would help in elucidating the geometry and the spin state of the central metal ion. Without synthesized complexes, no such data can be provided.

Further experimental research is required to establish the coordination chemistry and to characterize the physicochemical properties of 4-Octyl-2-sulfanylphenol and its metal complexes.

Catalytic Applications of 4 Octyl 2 Sulfanylphenol and Its Derivatives

Ligand Design for Transition Metal Catalysis: An Uncharted Territory

The design of ligands is paramount in transition metal catalysis, influencing the reactivity, selectivity, and stability of the catalytic system. The presence of both a soft sulfur donor and a hard oxygen donor in 4-Octyl-2-sulfanylphenol could theoretically allow for the formation of stable chelate complexes with various transition metals. Such complexes could potentially find applications in a range of catalytic reactions.

Application in Cross-Coupling Reactions (e.g., C-C, C-S, C-N bond formation)

Cross-coupling reactions are fundamental transformations in organic synthesis. While numerous phosphorus- and nitrogen-based ligands have been successfully employed, the potential of sulfur-containing phenol (B47542) derivatives like 4-Octyl-2-sulfanylphenol as ligands in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings has not been investigated.

C-H Activation and Functionalization Catalysis

Direct C-H activation is a highly sought-after strategy in modern organic synthesis. The electronic properties of the catalyst's ligand sphere are critical for facilitating this challenging transformation. There is currently no available data to suggest that 4-Octyl-2-sulfanylphenol has been explored as a ligand in transition metal-catalyzed C-H activation.

Oxidation and Reduction Reactions

The redox-active nature of the phenol and thiol groups could, in principle, be harnessed in catalytic oxidation and reduction reactions. However, no studies have been published that demonstrate the application of 4-Octyl-2-sulfanylphenol or its derivatives as ligands in such catalytic processes.

Organocatalytic Roles of Phenolic and Thiol Moieties: A Field Awaiting Exploration

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis. The acidic proton of the phenol and the nucleophilic nature of the thiol in 4-Octyl-2-sulfanylphenol present opportunities for its use in various organocatalytic transformations. For instance, the phenolic hydroxyl group could act as a Brønsted acid or a hydrogen bond donor, while the thiol could participate in nucleophilic or radical-mediated pathways. To date, no research has been published detailing the exploration of these potential organocatalytic roles for this specific molecule.

Asymmetric Catalysis with Chiral 4-Octyl-2-sulfanylphenol Derivatives: A Hypothetical Concept

The introduction of chirality into the 4-Octyl-2-sulfanylphenol backbone could pave the way for its use in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure compounds. However, the synthesis of chiral derivatives of 4-Octyl-2-sulfanylphenol and their subsequent application in asymmetric catalysis has not been reported in the scientific literature.

Photocatalytic Systems Involving Sulfanylphenols: An Uninvestigated Area

Photocatalysis leverages light to drive chemical reactions. While various organic and inorganic materials are used as photocatalysts, there is no evidence to suggest that 4-Octyl-2-sulfanylphenol or related sulfanylphenols have been incorporated into photocatalytic systems.

Heterogeneous Catalysis and Supported Catalysts

Detailed research findings, including data on catalyst preparation, reaction conditions, catalytic activity, selectivity, and reusability for 4-Octyl-2-sulfanylphenol or its derivatives as heterogeneous catalysts, are not available in the current body of scientific literature. Consequently, no data tables or detailed discussions on this specific subject can be generated.

Applications in Advanced Materials Science

Integration into Polymer Synthesis and Polymer Additives

The bifunctional nature of 4-Octyl-2-sulfanylphenol, possessing both a phenolic hydroxyl group and a mercaptan group, allows for its direct incorporation into various polymer backbones. The phenolic moiety can participate in condensation polymerizations, for instance, in the synthesis of polysulfones or polyethers, where it can act as a comonomer to impart specific properties. The presence of the octyl group can enhance the polymer's solubility in organic solvents and increase its hydrophobicity, which is desirable for applications in coatings and membranes.

Furthermore, the thiol group (-SH) is well-known for its role as a highly effective chain transfer agent in free-radical polymerization. In processes involving monomers like styrenes, acrylates, and methacrylates, 4-Octyl-2-sulfanylphenol can be utilized to control the molecular weight and narrow the molecular weight distribution of the resulting polymers. This control is crucial for tailoring the mechanical and processing properties of the final material.

Beyond direct polymerization, 4-Octyl-2-sulfanylphenol serves as a potent polymer additive. The phenolic component is a well-established antioxidant moiety. It can effectively scavenge free radicals, thereby preventing the oxidative degradation of polymers when exposed to heat, light, and mechanical stress during processing and end-use. This extends the service life of a wide range of plastics, including polyolefins like polyethylene (B3416737) and polypropylene. The long octyl chain enhances its compatibility with the polymer matrix, reducing the likelihood of migration and leaching. While specific performance data for 4-Octyl-2-sulfanylphenol is not extensively published, the general mechanism for hindered phenolic antioxidants is well-understood.

| Potential Role in Polymers | Function | Relevant Polymer Systems |

| Comonomer | Introduces hydrophobicity, modifies solubility | Polysulfones, Polyethers |

| Chain Transfer Agent | Controls molecular weight and distribution | Polystyrene, Polyacrylates, Polymethacrylates |

| Antioxidant Additive | Prevents oxidative degradation, enhances durability | Polyethylene, Polypropylene |

Application in Supramolecular Chemistry and Self-Assembly

The amphiphilic character of 4-Octyl-2-sulfanylphenol, arising from its hydrophilic phenol-thiol head and its long, hydrophobic octyl tail, makes it a prime candidate for applications in supramolecular chemistry. In solution, such molecules can spontaneously organize into well-defined, non-covalent assemblies, such as micelles, vesicles, or liquid crystalline phases.

The self-assembly process is driven by the hydrophobic effect, where the octyl chains aggregate to minimize their contact with a polar solvent, while the hydrophilic heads remain exposed to the solvent. The specific architecture of the resulting supramolecular structure is influenced by factors such as concentration, temperature, solvent polarity, and pH. The thiol group can also introduce specific directional interactions, such as hydrogen bonding and potential disulfide bond formation under oxidative conditions, further influencing the self-assembly process. These organized structures can act as nanoreactors, templates for the synthesis of nanomaterials, or as delivery vehicles.

Role in Surface Chemistry and Functionalization of Nanomaterials

The thiol group in 4-Octyl-2-sulfanylphenol exhibits a strong affinity for the surfaces of noble metals, most notably gold. This affinity allows for the formation of stable, self-assembled monolayers (SAMs) on gold surfaces and nanoparticles. The sulfur atom covalently bonds to the gold, while the rest of the molecule orients away from the surface.

The formation of a 4-Octyl-2-sulfanylphenol SAM on a gold nanoparticle can dramatically alter its properties. The octyl chains create a hydrophobic outer layer, which can make the nanoparticles dispersible in nonpolar organic solvents. This surface functionalization is crucial for the incorporation of nanoparticles into polymer composites or for their use in organic electronic devices. The phenolic group on the outer surface of the SAM remains available for further chemical modification, allowing for the attachment of other functional molecules, such as catalysts, sensors, or biomolecules. This provides a versatile platform for the development of highly specific and functional nanomaterials. nih.govmdpi.commdpi.com

| Nanomaterial | Functionalization Effect | Potential Application |

| Gold Nanoparticles | Forms a stable, hydrophobic self-assembled monolayer (SAM) | Dispersion in nonpolar media, sensors, catalysis |

| Other Metal Nanoparticles | Surface passivation and functionalization | Enhanced stability and compatibility in composites |

Potential in Functional Coatings and Composite Materials

In the domain of functional coatings, 4-Octyl-2-sulfanylphenol can contribute to both the coating's formulation and its performance. As an additive, its antioxidant properties can protect the binder of the coating from degradation due to UV exposure and oxidation, thus enhancing the coating's durability and weatherability.

Moreover, the thiol group suggests its potential as a corrosion inhibitor. Thiol-containing compounds are known to adsorb onto metal surfaces, forming a protective layer that can prevent or slow down the corrosion process. When incorporated into a coating formulation applied to a metal substrate, 4-Octyl-2-sulfanylphenol could migrate to the metal-coating interface and provide active corrosion protection, particularly in aggressive environments. The octyl group would contribute to the hydrophobicity of the protective layer, further repelling water from the metal surface.

When used as a surface modifier for fillers in composite materials, 4-Octyl-2-sulfanylphenol can improve the interfacial adhesion between the filler and the polymer matrix. By functionalizing inorganic fillers (e.g., silica, metal oxides) via the phenol (B47542) or thiol group, the octyl chains can entangle with the polymer matrix, leading to improved stress transfer and enhanced mechanical properties of the composite.

Consideration for Organic Electronic and Optoelectronic Devices

The electronic properties of phenol and thiophene (B33073) derivatives have led to their investigation in the field of organic electronics. While direct data on 4-Octyl-2-sulfanylphenol is scarce, the structural motifs suggest potential utility. The phenol and thiol groups can influence the energy levels (HOMO and LUMO) of the molecule, which is a critical parameter for charge injection and transport in organic electronic devices.

The ability of the thiol group to anchor the molecule to gold electrodes is a significant advantage in the fabrication of devices such as organic field-effect transistors (OFETs). A well-ordered self-assembled monolayer of 4-Octyl-2-sulfanylphenol at the electrode-semiconductor interface could reduce the contact resistance and improve device performance. The octyl chain would influence the molecular packing in the solid state, which is a key determinant of charge carrier mobility in organic semiconductors. Further research into the synthesis of polymers and oligomers based on this monomer could lead to new materials with interesting charge transport properties for applications in flexible displays, sensors, and organic photovoltaics.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 4-Octyl-2-sulfanylphenol in environmental and biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are optimal for quantification. Use certified reference standards (e.g., 4-Octylphenol standards) for calibration, as described for structurally similar alkylphenols . Ensure method validation by spiking samples with known concentrations and assessing recovery rates. For trace analysis, derivatization may enhance detection sensitivity in GC due to the compound’s sulfhydryl (-SH) group .

Q. What safety protocols should be followed when synthesizing or handling 4-Octyl-2-sulfanylphenol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate waste and dispose via licensed hazardous waste handlers to mitigate environmental contamination .

Q. How can researchers design experiments to assess the oxidative stability of 4-Octyl-2-sulfanylphenol under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 3–11) and incubate the compound at controlled temperatures (e.g., 25°C and 40°C). Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS to identify sulfoxide/sulfone byproducts, as observed in analogous sulfanyl-containing compounds .

- Controls : Include inert atmosphere (N₂) conditions to differentiate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How do environmental degradation pathways of 4-Octyl-2-sulfanylphenol compare to nonylphenol and tert-octylphenol?

- Methodological Answer :

- Abiotic Degradation : Conduct photolysis experiments under UV light (λ = 254 nm) to assess half-life. Compare with data for nonylphenol, which shows slower degradation in anaerobic sediments .

- Biotic Degradation : Use microbial consortia from wastewater treatment plants to evaluate biodegradation rates. Structural similarities to 4-tert-octylphenol suggest potential for persistent metabolites, necessitating LC-MS/MS for intermediate identification .

Q. How can contradictory data on the estrogenic activity of 4-Octyl-2-sulfanylphenol across in vitro assays be resolved?

- Methodological Answer :

- Assay Optimization : Test activity in both yeast estrogen screen (YES) and MCF-7 cell proliferation assays. Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate with reference agonists (e.g., 17β-estradiol) .

- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to identify non-monotonic responses, which are common in endocrine disruptors .

- Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to reconcile discrepancies, accounting for variability in cell lines and exposure durations .

Q. What strategies are effective in elucidating the compound’s interaction with cellular membranes using molecular dynamics simulations?

- Methodological Answer :

- Modeling Parameters : Simulate lipid bilayers (e.g., POPC membranes) with GROMACS or CHARMM. Incorporate the compound’s logP (estimated ~4.2) to predict partitioning behavior .

- Free Energy Calculations : Use umbrella sampling to determine the energy barrier for translocation. Compare with experimental data from fluorescence anisotropy assays .

Key Considerations for Data Contradiction Analysis

- Temporal Effects : Short-term vs. long-term exposure outcomes may diverge due to adaptive cellular responses or metabolite accumulation .

- Contextual Variables : Environmental factors (e.g., pH, organic carbon content) significantly alter degradation rates and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.